BenchChemオンラインストアへようこそ!

Entospletinib

kinase selectivity Kd profiling off-target liability

Entospletinib (GS-9973) is an orally bioavailable, ATP-competitive, second-generation small-molecule inhibitor of spleen tyrosine kinase (SYK). It exhibits a dissociation constant (Kd) of 7.6 nM for SYK and a cell-free IC50 of 7.7 nM.

Molecular Formula C23H21N7O
Molecular Weight 411.5 g/mol
CAS No. 1229208-44-9
Cat. No. B612047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEntospletinib
CAS1229208-44-9
SynonymsEntospletinib;  GS9973;  GS 9973;  GS-9973.
Molecular FormulaC23H21N7O
Molecular Weight411.5 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC=C(C=C2)NC3=NC(=CN4C3=NC=C4)C5=CC6=C(C=C5)C=NN6
InChIInChI=1S/C23H21N7O/c1-2-17-14-25-28-20(17)13-16(1)21-15-30-8-7-24-23(30)22(27-21)26-18-3-5-19(6-4-18)29-9-11-31-12-10-29/h1-8,13-15H,9-12H2,(H,25,28)(H,26,27)
InChIKeyXSMSNFMDVXXHGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Entospletinib (GS-9973, CAS 1229208-44-9): A Second-Generation Selective SYK Inhibitor for Hematological Malignancy Research and Clinical Procurement


Entospletinib (GS-9973) is an orally bioavailable, ATP-competitive, second-generation small-molecule inhibitor of spleen tyrosine kinase (SYK) [1]. It exhibits a dissociation constant (Kd) of 7.6 nM for SYK and a cell-free IC50 of 7.7 nM [2]. SYK is a cytoplasmic non-receptor tyrosine kinase predominantly expressed in hematopoietic cells and functions as a critical mediator of B-cell receptor (BCR) signaling, Fc receptor signaling, and integrin-mediated pathways [3]. Entospletinib was developed through structure-based optimization of imidazo[1,2-a]pyrazine scaffolds to achieve substantially improved kinase selectivity over first-generation SYK inhibitors [1]. The compound has advanced to Phase 2 and Phase 3 clinical evaluation in chronic lymphocytic leukemia (CLL), diffuse large B-cell lymphoma (DLBCL), indolent non-Hodgkin lymphoma (iNHL), and NPM1-mutated acute myeloid leukemia (AML) [3][4].

Why Entospletinib Cannot Be Substituted by Other SYK Inhibitors: Evidence-Driven Procurement Rationale


SYK inhibitors in clinical development exhibit profoundly divergent kinase selectivity profiles, target engagement kinetics, and therapeutic windows that preclude generic interchangeability [1]. First-generation SYK inhibitors such as fostamatinib (R788/R406) potently inhibit SYK but also engage 25 or more off-target kinases at comparable concentrations, contributing to dose-limiting toxicities including hypertension, diarrhea, and liver function test abnormalities [2]. Dual SYK/JAK inhibitors like cerdulatinib or SYK/FLT3 inhibitors like TAK-659 deliberately co-target additional kinases for mechanistic synergy, which alters both efficacy and toxicity profiles in disease-specific contexts [3]. Entospletinib was specifically engineered to maximize selectivity for SYK over JAK2, c-KIT, FLT3, RET, and VEGFR2, thereby narrowing the therapeutic target spectrum and reducing off-target-driven adverse events [1][4]. Even within the same drug discovery lineage, entospletinib and its successor lanraplenib (GS-9876) differ meaningfully in half-life (9–15 h vs 21.3–24.6 h), pH-dependent solubility, and proton pump inhibitor (PPI) drug interaction liability, making formulation-specific and indication-specific selection critical [5].

Entospletinib Quantitative Differentiation Evidence: Head-to-Head, Cross-Study, and Class-Level Comparator Data


Kinase Selectivity: Entospletinib vs Fostamatinib (R406) — Kd Profiling by Competition Binding Assay

In a direct head-to-head kinome-wide competition binding assay (Kd determination), entospletinib demonstrated dramatically superior selectivity for SYK compared to the active metabolite of fostamatinib (R406). Entospletinib bound SYK with Kd = 7.6 nM and hit only 1 other kinase with Kd < 100 nM. In contrast, R406 bound SYK with Kd = 15 nM and hit 25 kinases with Kd < 15 nM plus 54 additional kinases with Kd < 100 nM [1]. This translates to an approximately 79-fold difference in the number of tightly bound off-target kinases (<100 nM). The narrower selectivity profile of entospletinib was the primary design objective for second-generation SYK inhibitors aiming to reduce off-target-driven adverse events such as hypertension (VEGFR2 inhibition) and myelosuppression (FLT3/JAK2 inhibition) observed with fostamatinib [2].

kinase selectivity Kd profiling off-target liability SYK inhibitor fostamatinib

Cellular Functional Selectivity: 13- to >1000-Fold Window Over JAK2, c-KIT, FLT3, RET, and KDR

In cellular assays measuring target protein phosphorylation or functional responses, entospletinib exhibited 13- to >1000-fold selectivity for SYK over JAK2, c-KIT, FLT3, RET, and KDR . Key cellular EC50 values include: SYK-driven BLNK phosphorylation in Ramos cells (EC50 = 0.026 µM), B-cell proliferation (EC50 = 0.041 µM), and CD86 expression (EC50 = 0.125 µM). In contrast, off-target activities required substantially higher concentrations: FLT3-driven proliferation in MV411 cells (EC50 = 0.327 µM, ~12.6-fold higher), c-KIT phosphorylation in mast cells (EC50 = 0.445 µM, ~17-fold higher), and JAK2-driven phospho-Stat5 in TF1 cells (EC50 = 0.453 µM, ~17-fold higher) [1]. As a class-level comparison, fostamatinib (R406) inhibits FLT3 only ~5-fold less potently than SYK, and cerdulatinib inhibits JAK1/2/3 and TYK2 at IC50 values (6–12 nM) that are comparable to or more potent than its SYK IC50 (32 nM) . Entospletinib thus provides the widest cellular selectivity window among clinically evaluated SYK inhibitors for these specific off-target kinases.

cellular selectivity off-target kinase inhibition JAK2 FLT3 functional assay

Clinical Efficacy in Relapsed/Refractory CLL: Entospletinib vs Fostamatinib — Cross-Study Comparison of ORR and PFS

In an open-label Phase 2 trial, entospletinib monotherapy (800 mg BID) in patients with relapsed/refractory CLL (n = 41) achieved an Independent Review Committee-assessed overall response rate (ORR) of 61.0% (95% CI, 44.5%–75.8%), with 25 partial responses and a median progression-free survival (PFS) of 13.8 months (95% CI, 7.7 months to not reached) [1]. The PFS rate at 24 weeks was 70.1%. In a separate investigator-reported conference presentation, an ORR of 57% was reported with median PFS of 19.3 months in a cohort of 56 CLL/SLL patients [2]. By cross-study comparison, fostamatinib (200 mg BID) in a Phase 1/2 trial produced an ORR of 55% (6/11) in the SLL/CLL cohort, with median PFS of 4.2 months across all B-NHL subtypes [3]. Although direct statistical comparison is precluded by differing trial designs and sample sizes, the entospletinib data were generated from a substantially larger CLL cohort (n = 41 vs n = 11) and demonstrated a longer median PFS by approximately 3.3-fold (13.8 vs ~4.2 months). In patients previously treated with BCR signaling inhibitors, entospletinib monotherapy still achieved an ORR of 32.7% with median PFS of 5.6 months [4], demonstrating retained activity in a more heavily pretreated population.

chronic lymphocytic leukemia overall response rate progression-free survival phase 2 trial fostamatinib

Head-to-Head Antiproliferative Activity in Primary AML: 5-Way SYK Inhibitor Comparison in Patient-Derived Cells

In a study directly comparing five SYK inhibitors (fostamatinib, entospletinib, cerdulatinib, TAK-659, and RO9021) in primary AML patient samples (n = 59 evaluable), all inhibitors demonstrated concentration-dependent antiproliferative effects as measured by [³H]-thymidine incorporation [1]. At the tested concentrations selected to achieve ~70% proliferation reduction, the median proliferation relative to untreated controls was: entospletinib 10 µM = 36% (range 4–109%), fostamatinib 1 µM = 27% (range 2–96%), TAK-659 0.5 µM = 19% (range 2–112%), RO9021 5 µM = 20% (range 3–88%), and cerdulatinib 0.05 µM = 66% (range 10–126%) [1]. At the lower concentration tier (~30% reduction target): entospletinib 1 µM = 65% (range 9–101%), fostamatinib 0.1 µM = 74% (range 14–116%), TAK-659 0.05 µM = 56% (range 9–103%), RO9021 0.5 µM = 66% (range 8–103%), and cerdulatinib 0.01 µM = 86% (range 18–105%) [1]. Importantly, the concentrations required for entospletinib to achieve comparable antiproliferative effects were 10- to 200-fold higher than those of TAK-659 and cerdulatinib, reflecting the dual-target mechanism of these comparators. Fostamatinib, entospletinib, TAK-659, and RO9021 all induced significant apoptosis in primary AML cells, though proapoptotic effects were less pronounced than antiproliferative effects across all inhibitors [1]. Notably, fostamatinib and TAK-659 showed significantly higher antiproliferative activity in FLT3-mutated vs FLT3-wildtype AML, a genotype-dependent effect not observed with entospletinib, consistent with its greater FLT3 selectivity window [1].

acute myeloid leukemia antiproliferative activity primary patient samples SYK inhibitor panel ex vivo

Human Pharmacokinetics and Pharmacodynamic Target Engagement: Dose-Proportional Exposure and Sustained pSYK Inhibition

In a double-blind, placebo-controlled, single/multiple ascending dose study in 120 healthy volunteers, entospletinib (25–1200 mg, fasted) demonstrated dose-proportional pharmacokinetics up to 600 mg BID, with a median plasma half-life of 9–15 h [1]. At doses ≥600 mg BID, entospletinib exposures reached a solubility-limited absorption plateau, achieving >90% inhibition of ex vivo anti-IgE-stimulated CD63 expression on basophils at peak concentrations and >60% inhibition at trough concentrations, corresponding to >70% and >50% phospho-SYK (pSYK Y525) inhibition, respectively [1]. At the clinically evaluated dose of 800 mg BID, mean pharmacokinetic parameters were Cmax = 1490 ng/mL (38% CV), AUCtau = 15,500 ng·h/mL (40% CV), and Cmin = 1100 ng/mL (44% CV) [2]. As a class-level inference, entospletinib's half-life and BID dosing requirement distinguish it from the next-generation SYK inhibitor lanraplenib (GS-9876), which has a longer half-life of 21.3–24.6 h and pH-independent solubility enabling once-daily dosing without PPI interaction [3]. Entospletinib's requirement for BID dosing and susceptibility to reduced absorption with concomitant PPI use, attributed to pH-dependent solubility, represent formulation-dependent selection factors that must be considered when choosing between entospletinib and lanraplenib for clinical or preclinical programs [3].

pharmacokinetics pharmacodynamics target engagement CD63 pSYK half-life

Entospletinib: Evidence-Backed Application Scenarios for Research and Procurement Decision-Making


B-Cell Receptor Signaling Research Requiring Clean SYK-Specific Pharmacology

For investigators dissecting BCR-proximal signaling events in B-cell lymphoma or leukemia models, entospletinib is the preferred SYK inhibitor because its kinome-wide selectivity (only 1 off-target kinase with Kd < 100 nM vs 54 for R406) minimizes confounding phenotypes from JAK2, FLT3, or VEGFR2 inhibition [1]. Cellular EC50 values for BCR pathway readouts (BLNK phosphorylation EC50 = 0.026 µM; CD86 expression EC50 = 0.125 µM) are well-separated from off-target kinase inhibition EC50 values (0.327–0.453 µM), establishing an operational selectivity window for in vitro studies [2].

Chronic Lymphocytic Leukemia Translational Research and Preclinical Drug Combination Studies

Entospletinib's Phase 2 clinical validation in relapsed/refractory CLL (ORR 61%, median PFS 13.8 months) provides a clinically benchmarked tool for preclinical CLL research [3]. Its established clinical activity supports its use as a reference SYK inhibitor in CLL combination studies, including those exploring entospletinib plus obinutuzumab (Phase 2 ORR 82.4% in CLL) [4]. Researchers should note that entospletinib induces transient lymphocytosis due to CLL cell redistribution from lymphoid tissues, a pharmacodynamic effect shared with other BCR pathway inhibitors that must be distinguished from disease progression [3].

Acute Myeloid Leukemia Studies Independent of FLT3 Mutational Status

In AML research where the objective is to interrogate SYK-specific biology without FLT3-pathway crosstalk, entospletinib provides genotype-independent antiproliferative activity, unlike fostamatinib and TAK-659 which exhibit significantly enhanced activity in FLT3-mutated specimens [5]. This property was confirmed in the only published head-to-head comparison of five SYK inhibitors in primary AML patient samples (n = 59), where entospletinib at 10 µM reduced median proliferation to 36% of control with no FLT3-mutation-dependent bias [5]. Entospletinib is currently in Phase 3 evaluation (AGILITY trial, NCT05020665) combined with standard chemotherapy in newly diagnosed NPM1-mutated AML, providing a clinical development anchor for preclinical programs [6].

Chronic Graft-Versus-Host Disease (cGVHD) and Inflammatory Disease Models

Entospletinib is being evaluated in a Phase 2 randomized trial for chronic graft-versus-host disease in combination with systemic corticosteroids, extending its application beyond oncology [7]. In preclinical autoimmune arthritis models, entospletinib dose-dependently reduced joint inflammation without affecting animal health status, with effects attributed primarily to neutrophil function inhibition [8]. For inflammatory disease research where sustained SYK inhibition is required, entospletinib's PK profile (t½ 9–15 h, BID dosing) provides adequate target coverage (>60% trough CD63 inhibition) though teams should consider lanraplenib for once-daily dosing requirements or studies requiring PPI co-administration [9].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Entospletinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.